Virginiamycin is a streptogramin antibiotic, meaning it belongs to a group of antibiotics produced by Streptomyces species. [] It is a mixture of two distinct components: Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1), which act synergistically to inhibit bacterial growth. [, ] These components belong to the group A and group B streptogramins, respectively. [] While often employed in livestock for growth promotion and disease prevention, this analysis focuses solely on its applications within scientific research. [, , , ]
Two methods for synthesizing Virginiamycin S1 (1a) and one for Virginiamycin S4 (1b) are described in the literature. []
Method 1 (Virginiamycin S1): This approach involves initially creating the cyclic hexapeptide 9. Subsequently, the exocyclic 3-hydroxypicolinic acid is coupled to the deprotected amino group of threonine in the hexapeptide. []
Method 2 (Virginiamycin S1 and S4): This method incorporates the unprotected 3-hydroxypicolinic acid directly into the linear hexapeptide sequence (13, 17). Cyclization between proline and N-methylphenylalanine then yields Virginiamycin S1 (1a) or Virginiamycin S4 (1b) directly. []
Dihydrovirginiamycin S: This derivative is created by reducing the carbonyl group of the 4-oxopipecolic acid moiety in Virginiamycin S with sodium borohydride. [] This process results in two epimeric hydroxy derivatives (IIa and IIb) that can be separated through thin-layer and preparative column chromatography. []
Deoxyvirginiamycin S: This derivative is synthesized by reducing the tosylhydrazone of Virginiamycin S with sodium cyanoborohydride. []
Virginiamycin's primary mechanism of action involves inhibiting bacterial protein synthesis by targeting the ribosome. [, , , , , ] More specifically:
Virginiamycin M1: This component primarily inhibits the peptidyl transferase reaction, which is responsible for forming peptide bonds between amino acids during protein synthesis. [] It also appears to interfere with the binding of aminoacyl-tRNA to ribosomes, but this might be a secondary effect resulting from peptidyl transferase inhibition. []
Virginiamycin S1: This component binds to the 50S ribosomal subunit, specifically at the base of the central protuberance, near the peptidyl transferase center. [, ] This binding is competitively inhibited by erythromycin (a macrolide antibiotic) and enhanced by the presence of Virginiamycin M1. [, ] The binding of VS1 is thought to further interfere with peptide bond formation and translocation processes, enhancing the overall inhibitory effect on protein synthesis. [, ]
The synergistic action of VM1 and VS1 arises from their combined effect on different stages of protein synthesis, leading to a more potent inhibition of bacterial growth compared to either component alone. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: